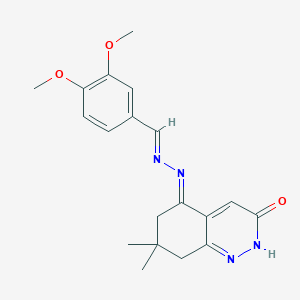
2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide, also known as bromochloroacetic acid ethyl ester, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to bind to the active site of lactate dehydrogenase, inhibiting its activity. Additionally, 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide has been shown to bind to the regulatory domain of protein kinase C, inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide are varied and depend on the specific biological process being investigated. The compound has been shown to have anti-tumor effects through the inhibition of lactate dehydrogenase, resulting in the accumulation of pyruvate. Additionally, 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide has been shown to have potential therapeutic applications in the treatment of cancer and other diseases through the inhibition of protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide in lab experiments include its ability to modulate various biological processes and its potential therapeutic applications. However, the compound also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide in scientific research. One potential direction is the investigation of the compound's effects on other enzymes and signaling pathways. Additionally, the development of more soluble and less toxic analogs of the compound could expand its potential applications in scientific research. Finally, the investigation of the compound's potential therapeutic applications in the treatment of other diseases could also be a promising future direction.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide involves the reaction of 4-bromo-2-chlorophenol with diethyl acetamidomalonate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide has been used in various scientific research applications due to its ability to modulate various biological processes. This compound has been shown to inhibit the activity of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. This inhibition results in the accumulation of pyruvate, which has been shown to have anti-tumor effects. Additionally, 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in various signaling pathways. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBTMCMHUKICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)




![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

